4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide
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Overview
Description
Preparation Methods
The synthesis of 4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide typically involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form the N-t-Butoxycarbonyl derivative. This intermediate is then reacted with an appropriate isocyanide reagent under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is employed in the investigation of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and enzyme mechanisms .
Comparison with Similar Compounds
4-(N-t-Butoxycarbonylamino)cyclohexylisocyanide can be compared with other similar compounds such as:
Cyclohexylisocyanide: Lacks the N-t-Butoxycarbonyl group, making it less bulky and potentially less selective in reactions.
tert-Butylisocyanide: Contains a tert-butyl group but lacks the cyclohexyl ring, leading to different reactivity and applications.
N-t-Butoxycarbonylamino derivatives: These compounds share the N-t-Butoxycarbonyl group but differ in the rest of the molecular structure, affecting their chemical properties and uses.
This compound stands out due to its unique combination of the cyclohexyl ring and the N-t-Butoxycarbonyl group, providing distinct reactivity and applications in research .
Properties
IUPAC Name |
tert-butyl N-(4-isocyanocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h9-10H,5-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUSSYBCULMDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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